molecular formula C9H6N2O2S B1269555 2-(4-Pyridyl)thiazole-4-carboxylic acid CAS No. 21278-86-4

2-(4-Pyridyl)thiazole-4-carboxylic acid

Cat. No.: B1269555
CAS No.: 21278-86-4
M. Wt: 206.22 g/mol
InChI Key: COOQMBOJAAZEIR-UHFFFAOYSA-N
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Scientific Research Applications

2-(4-Pyridyl)thiazole-4-carboxylic acid is used in various scientific research applications:

Safety and Hazards

2-(4-Pyridyl)thiazole-4-carboxylic acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It should be kept away from strong oxidizing agents, strong acids, and strong bases .

Biochemical Analysis

Biochemical Properties

2-(4-Pyridyl)thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating or inhibiting their activity. For instance, it can form coordination complexes with metal ions, which can then interact with enzymes, altering their catalytic properties . Additionally, this compound can bind to specific protein sites, influencing protein folding and stability . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways . These effects highlight the compound’s potential in regulating cellular functions and its therapeutic potential.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function . The compound can also act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are key to understanding the compound’s biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under normal temperatures and pressures, but it can degrade when exposed to strong oxidizing agents, acids, or bases . Long-term studies have shown that this compound can have sustained effects on cellular function, although the specific outcomes depend on the experimental conditions and the duration of exposure . These temporal effects are important for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can interact with enzymes and cofactors, influencing the conversion of substrates to products . The compound’s impact on metabolic flux and metabolite levels can provide insights into its role in cellular metabolism and its potential therapeutic applications . These interactions are essential for understanding the compound’s biological activity and its effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Additionally, this compound can accumulate in certain cellular compartments, influencing its localization and activity . These factors are important for understanding the compound’s pharmacokinetics and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Pyridyl)thiazole-4-carboxylic acid typically involves the reaction of 4-pyridinecarboxaldehyde with thiourea in the presence of a base, followed by oxidation . The reaction conditions often include heating the mixture in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification techniques such as column chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Pyridyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Pyridyl)thiazole-4-carboxylic acid is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions and form stable complexes with various ligands. This makes it particularly valuable in pharmaceutical and organic synthesis applications .

Properties

IUPAC Name

2-pyridin-4-yl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOQMBOJAAZEIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351988
Record name 2-(Pyridin-4-yl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21278-86-4
Record name 2-(Pyridin-4-yl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of the obtained ethyl 2-(4-pyridyl)-4-thiazolecarboxylate (1.5 g) in ethanol (10 ml) was added 1 N sodium hydroxide solution (10 ml), and the solution was stirred at room temperature for 2 hours. The reaction solution was concentrated and the residue was dissolved in water, to which was added 1 N hydrochloric acid (10 ml). The precipitate was filtered, washed with water and dried to give the title compound (1.264 g).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Hptca interesting for material science applications?

A: Hptca is a versatile ligand for constructing MOFs due to its multiple coordination sites. It possesses both a pyridine nitrogen and a thiazole nitrogen, capable of binding to metal ions. Additionally, the carboxylic acid group can further participate in coordination, leading to diverse structural motifs. [, ]

Q2: Can you provide examples of the structural diversity observed in MOFs incorporating Hptca?

A: Hptca has been successfully used to synthesize MOFs with various dimensionalities and topologies. For instance, research has shown the formation of: * 2D corrugated coordination networks: These layered structures, observed in complexes with Cu(II) and Zn(II), are further stabilized by interdigitation and hydrogen bonding. []* 1D double chain structure: A distinct chain-like arrangement was observed in a Co(II) complex with Hptca. []* 3D non-interpenetrating framework: This framework, denoted as SZL-1, exhibits the rare moganite topology, characterized by two types of topologically inequivalent nodes. []

Q3: How does the choice of metal ion influence the resulting MOF structure?

A: The coordination preferences of the metal ion play a crucial role in dictating the final MOF structure. Different metal ions possess varying ionic radii, coordination numbers, and preferred geometries. These factors, along with the ligand's flexibility and reaction conditions, contribute to the diverse array of architectures observed when using Hptca. [, ] For instance, while Cu(II) and Zn(II) yielded isostructural 2D networks with Hptca, Co(II) resulted in a 1D chain structure. []

Q4: Are there any unique topological features observed in Hptca-based MOFs?

A: Yes, one notable example is the SZL-1 framework, which exhibits the rare moganite topology. This topology is characterized by two types of topologically inequivalent nodes within the framework. [] Additionally, a mixed-valence copper-based MOF incorporating Hptca showcased three different chain-based topology types depending on the chosen connection atoms for analysis. [] This highlights the structural complexity achievable with Hptca as a building block.

Q5: Beyond structural diversity, are there any other interesting properties reported for Hptca-based MOFs?

A: Preliminary studies indicate that the mixed-valence copper-based MOF with Hptca exhibits selective adsorption of CO2 over N2. [] This suggests potential applications in gas separation and storage, an area of significant interest in material science.

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